6-Methoxy-8-azaspiro[4.5]decan-7-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
10-methoxy-8-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C10H17NO2/c1-13-8-9(12)11-7-6-10(8)4-2-3-5-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
DUIRTGAHZDPFHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=O)NCCC12CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of 6 Methoxy 8 Azaspiro 4.5 Decan 7 One
Overview of Established Strategies for Azaspiro[4.5]decane Core Synthesis
The construction of the azaspiro[4.5]decane core can be accomplished through a variety of elegant and efficient synthetic strategies. These methods focus on creating the characteristic spiro-junction where the cyclopentane (B165970) and piperidine rings meet.
Intramolecular cyclization represents a powerful class of reactions for forging cyclic structures. In the context of azaspiro[4.5]decanes, these methods involve tethering the precursors to the two rings and then inducing a ring-closing event.
Ring-Closing Metathesis (RCM): This method utilizes transition metal catalysts, typically ruthenium-based, to form cyclic alkenes from acyclic diene precursors. For the synthesis of an azaspiro[4.5]decane core, a substrate containing two strategically placed alkene functionalities, one on a piperidine precursor and one on a cyclopentane precursor tethered to the nitrogen, would undergo intramolecular metathesis to form the spirocyclic system. Subsequent reduction of the newly formed double bond would yield the saturated core.
Iodoaminocyclization: This electrophile-initiated cyclization is an effective method for constructing nitrogen-containing rings. The synthesis of enantiopure 1-azaspiro[4.5]decanes has been demonstrated using iodoaminocyclization of allylaminocyclohexanes. researchgate.net The reaction proceeds through the activation of a carbon-carbon double bond by molecular iodine, forming an iodonium intermediate that is then attacked by the tethered amine nucleophile to close the ring and form the spirocyclic structure. researchgate.net This strategy has been applied to create complex azaspirocycles, including the core of natural products like FR901483. researchgate.net
Domino and cascade reactions offer a highly efficient approach to molecular complexity, allowing for the formation of multiple bonds in a single synthetic operation without isolating intermediates. e-bookshelf.denih.gov
Nazarov Cyclization: The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone or its precursor to form a cyclopentenone. wikipedia.org This reaction is a powerful tool for constructing the five-membered ring of a spiro[4.5]decane system. Modern variants of this reaction can be used to stereoselectively create spirocyclic ketones. acs.org For instance, a Nazarov-Ene tandem reaction has been developed for the stereoselective construction of spiro compounds. nih.gov The reaction can be initiated by Lewis or Brønsted acids and generates an oxyallyl cation intermediate that undergoes electrocyclization. nih.govnih.gov This approach has been utilized in the intramolecular interrupted homo Nazarov cascade cyclization of aryl-tethered alkenyl cyclopropyl ketones to access functionalized spirocarbocycles. digitellinc.com
Spirocyclization involving Azomethine Ylides: The [3+2] cycloaddition of azomethine ylides is a well-established method for synthesizing five-membered nitrogen heterocycles. This strategy can be adapted for spirocycle synthesis by using cyclic precursors. For example, azomethine ylides generated in situ from N-unsubstituted α-amino acids and isatins can react with chromene derivatives to produce spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones with high regio- and stereoselectivity. researchgate.net
Metal and organocatalysis have revolutionized the synthesis of complex molecules, providing mild and selective methods for bond formation.
Au(I)-catalyzed Transformations: Gold catalysts are particularly effective at activating alkynes and allenes for nucleophilic attack. ethernet.edu.et An Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed to construct spiro[4.5]decanes and 7-azaspiro[4.5]decanes with good diastereoselectivity. researchgate.net Similarly, gold(I) and Brønsted acid-mediated spirocyclization of indolyl-tethered 1,4-enyne acetates provides an efficient route to spiro[4,n]alkyl[b]indoles. acs.org
Copper-catalyzed Transformations: Copper catalysts are versatile and have been employed in various spirocyclization strategies. An efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decanes involves a copper-catalyzed tandem radical addition and dearomatizing cyclization of N-benzylacrylamides. rsc.org Copper(II) complexes can also catalyze Nazarov cyclizations to stereospecifically synthesize spirocyclic compounds. nih.gov
Palladium-catalyzed Transformations: Palladium catalysis is widely used for cross-coupling and cyclization reactions. One method for creating 1-azaspiro[4.5]decanes involves a palladium-catalyzed aza-[3+2] cycloaddition between vinylcyclopropanes and anilines that undergo oxidative dearomatization. researchgate.net Another domino reaction uses a palladium catalyst to react unactivated yne-en-ynes with aryl halides to form diazaspiro[4.5]decanes. nih.gov
Organocatalyzed Transformations: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts. An NHC-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides has been reported for the highly enantioselective construction of azaspiro[4.5]decanes, achieving up to 99% ee. researchgate.net
Table 1: Comparison of Catalytic Strategies for Azaspiro[4.5]decane Core Synthesis
| Catalytic Strategy | Metal/Catalyst | Key Reaction Type | Advantages | Reference(s) |
|---|---|---|---|---|
| Gold Catalysis | Au(I) complexes | Cyclization/Rearrangement Cascade | Mild conditions, high efficiency, good diastereoselectivity. | researchgate.netorganic-chemistry.org |
| Copper Catalysis | Cu(I) or Cu(II) | Radical Addition/Cyclization | Broad substrate scope, tandem process. | rsc.org |
| Palladium Catalysis | Pd(0) or Pd(II) | Aza-[3+2] Cycloaddition | Broad substrate compatibility, domino reactions. | researchgate.netnih.gov |
| Organocatalysis | N-Heterocyclic Carbene (NHC) | [5+1] Annulation | High enantioselectivity, mild conditions. | researchgate.net |
Targeted Introduction and Functionalization of the Methoxy (B1213986) and Ketone Moieties at Specific Spirocyclic Positions
Once the 8-azaspiro[4.5]decane core is established, the next critical phase is the introduction of the ketone at the C7 position and the methoxy group at the C6 position to yield the final target molecule.
Achieving the desired substitution pattern requires highly regioselective reactions. The synthesis of a related compound, 6-Methoxy-1-oxaspiro acs.orgnih.govdeca-6,9-diene-8-one, was achieved via oxidative spiroannulation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid. mdpi.comresearchgate.net This suggests a strategy where a precursor already containing the methoxy group is cyclized.
For functionalizing a pre-formed 8-azaspiro[4.5]decan-7-one, modern C-H activation techniques could be employed. While specific examples on this scaffold are sparse, the principles of regioselective C-H functionalization are well-established for related heterocyclic systems like quinolines, where transition metal catalysis can direct arylation, alkylation, or other modifications to specific positions. mdpi.com The electronic environment around the lactam carbonyl at C7 would influence the reactivity of adjacent positions, potentially allowing for regioselective enolate formation at C6, followed by electrophilic attack to introduce a hydroxyl group, which could then be methylated.
The C6 position in the target molecule is a stereocenter. Therefore, controlling its stereochemistry is crucial for any asymmetric synthesis.
Enantioselective Catalysis: As mentioned, NHC-catalyzed reactions can produce azaspiro[4.5]decanes with excellent enantioselectivity. researchgate.net Similarly, enantioselective nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been developed to forge chiral spirocycles containing all-carbon quaternary centers. acs.org Adapting such catalytic systems to precursors of 6-Methoxy-8-azaspiro[4.5]decan-7-one could establish the C6 stereocenter during the ring-forming process.
Substrate-Controlled Diastereoselectivity: The stereochemistry of substituents on the starting materials can direct the outcome of the cyclization. For instance, in the Nazarov reaction, substituents on the dihydropyran moiety of the precursor strongly influence the stereoselectivity of the spirocyclic ketone product. acs.org By starting with an enantiopure precursor containing the necessary functionalities, it is possible to achieve a diastereoselective cyclization that sets the stereochemistry at the C6 position relative to other centers in the molecule.
Multi-Step Synthesis Design and Optimization for this compound
The design of a multi-step synthesis for this compound requires careful consideration of starting materials, strategic bond formations, and the use of protecting groups. A plausible retrosynthetic analysis would disconnect the spirocyclic lactam at the amide bond and the spirocyclic carbon-carbon bond, suggesting a convergent approach where a suitably functionalized cyclopentane derivative is coupled with a nitrogen-containing component followed by cyclization.
Protection-Deprotection Strategies
In the synthesis of complex molecules like this compound, protecting groups are often indispensable for masking reactive functional groups that could interfere with desired transformations. The synthesis of a related oxaspiro compound, 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, highlights the importance of this strategy. In that synthesis, which starts from 2,4-dihydroxybenzaldehyde, the selective protection of one of the hydroxyl groups is a critical first step. mdpi.com
Several protecting groups were considered for the hydroxyl group. While a benzyl protecting group was attempted, it did not yield the desired results. mdpi.com The tert-butyldimethylsilyl (TBDMS) group was also investigated, but it was found to be unstable under the basic conditions required for a subsequent methylation step. mdpi.com Ultimately, the methoxymethyl (MOM) ether was successfully employed to protect the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde in an 84% yield. mdpi.com This MOM group was later removed under acidic conditions (10% HCl in THF) to afford the free phenol for the final spirocyclization step. mdpi.com
For the synthesis of this compound, if a precursor with a reactive functional group other than the intended reaction site is used, appropriate protection would be necessary. For instance, if a precursor contains a ketone that needs to be preserved while another part of the molecule reacts, it could be protected as a ketal.
| Protecting Group | Substrate Functional Group | Protection Conditions | Deprotection Conditions | Yield of Protection |
| Methoxymethyl (MOM) | Phenolic Hydroxyl | Chloromethyl methyl ether, K2CO3, Acetone | 10% HCl, THF | 84% |
| tert-Butyldimethylsilyl (TBDMS) | Phenolic Hydroxyl | TBDMSCl, Imidazole, DMF | Basic conditions (e.g., 2M NaOH) | Not specified |
| Benzyl | Phenolic Hydroxyl | Benzyl bromide, Base | Hydrogenolysis (e.g., H2, Pd/C) | Unsuccessful in a related synthesis mdpi.com |
Reaction Conditions and Yield Optimization
The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product. This involves a systematic investigation of parameters such as solvent, temperature, catalyst, and reaction time.
In the synthesis of the analogous 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, the methylation of a phenolic hydroxyl group was optimized. mdpi.com The reaction of 2-hydroxy-4-O-methoxymethylbenzaldehyde with methyl iodide in the presence of 2M NaOH and tetrahydrofuran (B95107) (THF) was found to be sluggish. The addition of a phase-transfer catalyst, tetrabutylammonium hydrogensulfate ((Bu)4NHSO4), significantly improved the reaction rate and yield, affording the methylated product in 93% yield after three days at room temperature. mdpi.com Without this catalyst, the yield was only in the range of 50-60%. mdpi.com
The crucial spirocyclization step also required careful optimization. An oxidative spiroannulation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using lead tetraacetate [Pb(OAc)4] in acetone gave only a 10% yield of the desired spirolactone. mdpi.com A significant improvement was achieved by using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant in acetone at 0°C, which increased the yield to 46%. mdpi.com The lower than expected yield was partially attributed to the sensitivity of the product to chromatographic purification on silica gel. mdpi.com
For the construction of this compound, similar optimization studies would be necessary for the key bond-forming reactions, such as the formation of the spirocenter and the lactam ring.
| Reaction Step | Reagents and Conditions | Initial Yield | Optimized Reagents and Conditions | Optimized Yield |
| Methylation | MeI, 2M NaOH, THF | 50-60% | MeI, 2M NaOH, THF, (Bu)4NHSO4 | 93% mdpi.com |
| Oxidative Spiroannulation | Pb(OAc)4, Acetone, rt | 10% | PIFA, Acetone, 0°C | 46% mdpi.com |
Emerging Synthetic Approaches and Future Perspectives in this compound Synthesis
The field of synthetic organic chemistry is continually evolving, with new methodologies being developed that could be applied to the synthesis of this compound. These emerging approaches often offer advantages in terms of efficiency, stereoselectivity, and environmental friendliness.
One promising area is the use of transition metal catalysis. For instance, palladium-catalyzed asymmetric synthesis has been reported for spiro[4.5]-1-one compounds. This approach could potentially be adapted to introduce chirality at the spirocenter of this compound.
Another innovative strategy involves synergistic photocatalysis and organocatalysis. A diastereoselective [3+2] cycloaddition of cyclopropylamines with olefins has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones. This type of photoredox catalysis could open new avenues for the construction of the 8-azaspiro[4.5]decane core under mild reaction conditions.
The intramolecular Schmidt reaction of ketones and alkyl azides is another method that has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. This reaction could be a viable approach for the formation of the lactam ring in the target molecule.
| Emerging Synthetic Approach | Key Reaction Type | Potential Application in this compound Synthesis |
| Transition Metal Catalysis | Asymmetric C-C bond formation | Enantioselective synthesis of the spirocyclic core. |
| Photocatalysis and Organocatalysis | [3+2] Cycloaddition | Diastereoselective formation of the azaspiro[4.5]decane ring system. |
| Intramolecular Schmidt Reaction | Ring expansion and lactam formation | Construction of the 8-azaspiro[4.5]decan-7-one moiety. |
| Domino Reactions | Multi-component one-pot synthesis | Efficient assembly of the spirocyclic scaffold from simple starting materials. |
Advanced Spectroscopic and Crystallographic Analysis of 6 Methoxy 8 Azaspiro 4.5 Decan 7 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the chemical structure of an organic molecule in solution. A full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the compound's three-dimensional characteristics.
One-Dimensional NMR (¹H, ¹³C) and Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
¹H NMR: This experiment would identify all unique proton environments in the molecule. Key signals would include the methoxy (B1213986) group singlet (typically ~3.5-4.0 ppm), the protons on the carbon adjacent to the methoxy group, and the various methylene (B1212753) protons of the cyclopentane (B165970) and piperidinone rings. Integration would confirm the number of protons in each environment, and coupling constants (J-values) would reveal connectivity between adjacent protons.
¹³C NMR: This spectrum would show distinct signals for each carbon atom, including the carbonyl carbon of the lactam (~170-180 ppm), the carbon bearing the methoxy group, the methoxy carbon itself (~50-60 ppm), the spirocyclic quaternary carbon, and the aliphatic carbons of the two rings.
2D NMR:
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming which protons are directly connected through bonds within the cyclopentane and piperidinone rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular framework, for instance, by connecting the methoxy protons to their attached carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, providing critical information about the molecule's 3D structure and stereochemistry.
Conformational Analysis via NMR (e.g., dynamic conformers, ring configurations)
The spirocyclic system of 6-Methoxy-8-azaspiro[4.5]decan-7-one has limited flexibility. The piperidinone ring can adopt different chair, boat, or twist-boat conformations, while the cyclopentane ring can exist in envelope or twist forms. NMR techniques, particularly the analysis of coupling constants and NOESY data, would be instrumental in determining the preferred conformation of these rings in solution. Variable temperature NMR studies could also reveal the presence of dynamic equilibria between different conformers.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula (C₁₀H₁₇NO₂). Analysis of the fragmentation pattern in the mass spectrum, often aided by tandem MS (MS/MS) experiments, would help confirm the structure by showing characteristic losses of fragments such as the methoxy group (•OCH₃) or carbon monoxide (CO) from the lactam ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) Spectroscopy: This technique would identify key functional groups. A strong absorption band around 1650 cm⁻¹ would be characteristic of the amide (lactam) carbonyl group (C=O). The C-O stretching of the methoxy ether would appear in the 1050-1150 cm⁻¹ region. C-H stretching vibrations for sp³ hybridized carbons would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these functional groups. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The largely aliphatic skeleton would produce a series of characteristic bands in the fingerprint region (<1500 cm⁻¹).
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Stereochemistry
If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the definitive, solid-state three-dimensional structure. This analysis would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles. Crucially, it would unambiguously establish the relative stereochemistry at the spirocyclic center and any other stereocenters, offering a complete picture of the molecule's conformation in the crystalline state.
Chiroptical Spectroscopic Methods (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
If the compound is chiral and has been resolved into its individual enantiomers, chiroptical methods would be used for their characterization.
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. The carbonyl chromophore of the lactam would likely dominate the CD spectrum, and the sign of the Cotton effect could potentially be used to assign the absolute configuration of the spiro center by applying established empirical rules (e.g., the Octant Rule).
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength. It provides information similar to CD and would show a plain or anomalous curve, depending on the presence of chromophores, which could also be used to help determine the absolute stereochemistry.
Mechanistic Investigations and Reactivity Studies of 6 Methoxy 8 Azaspiro 4.5 Decan 7 One
Transformations Involving the Ketone Functionality at Position 7
Detailed studies on the nucleophilic addition, reduction, and enolization of the ketone at position 7 of 6-Methoxy-8-azaspiro[4.5]decan-7-one have not been specifically reported.
Nucleophilic Addition Reactions to the Carbonyl Center
No specific data on nucleophilic addition reactions for this compound are available.
Reduction Pathways and Products
No specific data on the reduction of the carbonyl group for this compound are available.
Enolization and Derivatives Chemistry
No specific studies on the enolization or subsequent derivative chemistry for this compound are available.
Chemical Reactivity of the Methoxy (B1213986) Substituent at Position 6
The chemical behavior of the methoxy group at position 6, including its demethylation and influence on the spirocyclic ring's reactivity, has not been specifically documented for this molecule.
Demethylation Reactions
No specific demethylation reaction conditions or outcomes for this compound are available in the literature.
Reactivity of the Azaspirocyclic Nitrogen at Position 8
The nitrogen atom at position 8 is part of a secondary lactam (a cyclic amide). Its reactivity is dominated by the delocalization of its lone pair of electrons into the adjacent carbonyl group. This resonance reduces the nucleophilicity and basicity of the nitrogen compared to a typical secondary amine, but it remains a key site for functionalization.
The nitrogen atom of the lactam can act as a nucleophile, participating in both alkylation and acylation reactions. These transformations are fundamental for introducing substituents at the N-8 position, which is a common strategy in the synthesis of pharmacologically active compounds based on the azaspirodecane scaffold.
N-Alkylation: This reaction typically proceeds by treating the lactam with a strong base to generate the corresponding anion (a lactamate), which then reacts with an alkyl halide via an SN2 mechanism. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an inert polar solvent. For example, the related compound 8-azaspiro[4.5]decane-7,9-dione is readily alkylated with 1,4-dibromobutane in the presence of a base like sodium hydride. google.com This process forms the basis for the synthesis of Buspirone, a well-known anxiolytic agent. google.com It is mechanistically plausible that this compound would react in a similar fashion.
The general mechanism involves:
Deprotonation of the N-H bond by a base.
Nucleophilic attack of the resulting nitrogen anion on the electrophilic carbon of an alkylating agent.
Table 1: Representative N-Alkylation of an Analogous Azaspiro[4.5]decane System google.com
| Reactant | Reagent | Product | Conditions |
|---|
N-Acylation: The nitrogen can also be acylated using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction introduces an acyl group, forming an N-acyl lactam (an imide). The reactivity of the nitrogen in this compound is expected to be sufficient for such transformations, which are common for secondary lactams.
Amides are generally very weak bases. The resonance stabilization that involves the nitrogen lone pair and the carbonyl group significantly reduces the availability of these electrons for protonation. When protonation does occur, it is typically at the carbonyl oxygen, which is the thermodynamically more stable site, leading to a resonance-stabilized cation.
However, protonation on the nitrogen atom can also occur. nih.govacs.org While thermodynamically less favorable than O-protonation, N-protonation is a key step in certain acid-catalyzed reactions, such as amide hydrolysis. nih.govacs.org Studies on strained or "twisted" lactams have shown that distortion of the amide bond from planarity can favor N-protonation by reducing the resonance overlap. nih.gov In the case of this compound, which has a relatively flexible ring system, O-protonation is the expected dominant pathway under acidic conditions.
The general equilibria are:
O-Protonation (Major): The carbonyl oxygen is protonated, leading to a cation with charge delocalized over oxygen, carbon, and nitrogen.
N-Protonation (Minor): The nitrogen atom is protonated, placing a formal positive charge on the nitrogen and activating the carbonyl carbon for nucleophilic attack. acs.org
Ring-Opening and Rearrangement Processes within the Azaspiro[4.5]decane Core
The lactam ring in this compound is susceptible to ring-opening reactions, primarily through hydrolysis. Such reactions cleave the amide bond and are typically catalyzed by acid or base.
Hydrolytic Ring-Opening:
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous HCl), the lactam is hydrolyzed to form the corresponding protonated amino acid. The mechanism involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by a water molecule.
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This is followed by protonation steps to yield the carboxylate and the free amine of the ring-opened amino acid.
These hydrolytic processes are fundamental reactions of all lactams and would lead to the formation of a substituted 4-amino-4-(carboxymethyl)cyclohexanone derivative.
Rearrangements of the core spirocyclic structure are less common under typical conditions. However, synthetic routes to lactams often involve rearrangement reactions. For instance, the Beckmann rearrangement of a cyclic oxime is a classic method for synthesizing lactams. wikipedia.org
Table 2: General Products of Lactam Ring-Opening
| Starting Material | Conditions | Product |
|---|---|---|
| Cyclic Lactam | H₃O⁺, Δ | Protonated Amino Acid |
Mechanistic Postulations and Experimental Evidence for Reaction Pathways
While specific mechanistic studies for this compound are not available, the pathways for its core reactions can be postulated based on extensive evidence from related systems.
Mechanism of N-Alkylation: As previously mentioned, the reaction proceeds via an SN2 pathway. Experimental evidence from analogous systems shows that the reaction requires a strong base to deprotonate the relatively non-acidic N-H proton (pKa ≈ 17-19), followed by reaction with a primary or secondary alkyl halide. The use of polar aprotic solvents like DMF or DMSO can accelerate the rate of this SN2 reaction.
Mechanism of Acid-Catalyzed Hydrolysis: Experimental evidence strongly supports a mechanism involving the activation of the carbonyl group by protonation.
Reversible protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking oxygen to the nitrogen atom.
Elimination of the amine as a leaving group, which is facilitated by its protonation, to reform the carbonyl group of the carboxylic acid.
This pathway is consistent with kinetic studies performed on a wide variety of amides and lactams. The presence of the 6-methoxy group is unlikely to significantly alter this fundamental mechanism, though it may have a minor influence on reaction rates through steric or electronic effects.
Advanced Applications of the 6 Methoxy 8 Azaspiro 4.5 Decan 7 One Scaffold in Chemical Research
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The 8-azaspiro[4.5]decane core, the parent structure of 6-Methoxy-8-azaspiro[4.5]decan-7-one, is a recurring motif in a variety of biologically active compounds and natural products. Its utility as a versatile building block stems from the ability to introduce diverse substituents at multiple positions, thereby enabling the synthesis of a wide array of complex molecular structures. While specific examples detailing the use of the 6-methoxy derivative are not extensively documented in publicly available literature, the synthetic strategies applied to analogous azaspiro[4.5]decane systems provide a clear indication of its potential.
For instance, the synthesis of various 1-oxa-8-azaspiro[4.5]decanes has been reported as part of the development of M1 muscarinic agonists. nih.gov These syntheses often involve multi-step sequences that allow for the controlled introduction of different functional groups onto the spirocyclic framework. Such approaches could be adapted for the elaboration of the this compound core. The inherent functionality of the lactam and the potential for modification of the methoxy (B1213986) group offer multiple handles for synthetic transformations.
The synthesis of related spiro compounds, such as 8-oxa-2-azaspiro[4.5]decane, from commercially available starting materials highlights the accessibility of these scaffolds for further chemical exploration. researchgate.net The strategic placement of the methoxy group in the 6-position of the 8-azaspiro[4.5]decan-7-one scaffold can influence the reactivity and conformational preferences of the molecule, providing a means to fine-tune the properties of the resulting complex molecules.
| Analogous Spirocyclic Building Block | Synthetic Application | Key Transformations |
| 2,8-Dimethyl-1-oxa-8-azaspiro nih.govnih.govdecan-3-one | Synthesis of M1 muscarinic agonists nih.gov | Incorporation of a tetrahydrofuran (B95107) ring moiety into an 8-azaspiro[4.5]decane skeleton. nih.gov |
| 8-Azaspiro[4.5]decane-7,9-dione | Intermediate in pharmaceutical synthesis (e.g., Buspirone) ontosight.ai | Reaction of glutaric anhydride (B1165640) with cyclopentanone. ontosight.ai |
| 8-Oxa-2-azaspiro[4.5]decane | Precursor for biologically active compounds researchgate.net | Synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net |
Role in the Development of Privileged Scaffolds for Chemical Libraries
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry. bldpharm.com Their inherent three-dimensionality provides access to a greater region of chemical space compared to flat aromatic structures, which can lead to improved potency and selectivity for biological targets. bldpharm.com The rigid nature of the spirocyclic core helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. nih.gov The 8-azaspiro[4.5]decane framework is a prime example of such a scaffold, and the addition of a methoxy group in the 6-position can further enhance its utility by providing an additional vector for diversification and by modulating its physicochemical properties. bldpharm.com
The development of chemical libraries based on the this compound scaffold would allow for the systematic exploration of structure-activity relationships (SAR). By varying the substituents on the nitrogen atom and at other positions of the rings, a diverse set of molecules can be generated for screening against various biological targets. The synthesis of derivatives of 1-oxa-8-azaspiro[4.5]decanes as selective σ1 receptor ligands demonstrates the potential of this scaffold in generating potent and selective modulators of protein function. nih.gov
| Feature of Spirocyclic Scaffolds | Advantage in Chemical Library Design | Example from Related Scaffolds |
| Three-Dimensionality | Access to novel chemical space, improved target binding. bldpharm.com | 1-Oxa-8-azaspiro[4.5]decanes for M1 muscarinic agonists. nih.gov |
| Rigidity | Reduced entropic penalty upon binding, potentially higher affinity. nih.gov | Utilization in the design of enzyme inhibitors. nih.gov |
| Multiple Diversification Points | Enables generation of large and diverse chemical libraries. | Synthesis of a series of 1-oxa-8-azaspiro[4.5]decane derivatives with varying substituents. nih.gov |
Applications in Cascade and Multicomponent Reaction Design
For example, a one-pot tandem Ugi four-component reaction (U-4CR) has been utilized for the synthesis of azaspiro[4.5]trienones, demonstrating the feasibility of using MCRs to build complex spirocyclic frameworks. researchgate.net Similarly, a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been achieved through a domino reaction involving a highly regioselective C-C coupling and spiro scaffold formation. nih.gov These examples suggest that a convergent approach to the this compound scaffold or its derivatives could be designed using a multicomponent or cascade strategy. Such an approach would be highly desirable for the rapid generation of a library of analogs for biological screening.
A novel Lewis acid-catalyzed Prins/pinacol cascade process has also been developed for the synthesis of oxaspiro[4.5]decan-1-ones, further highlighting the applicability of cascade reactions in the formation of spirocyclic systems. rsc.org
| Reaction Type | Application to Spirocycle Synthesis | Key Features |
| Ugi Four-Component Reaction | Synthesis of azaspiro[4.5]trienones researchgate.net | One-pot, formation of multiple bonds, high efficiency. researchgate.net |
| Domino Reaction | Synthesis of diazaspiro[4.5]decanes nih.gov | One-step, formation of three C-C bonds, high regioselectivity. nih.gov |
| Prins/Pinacol Cascade | Synthesis of oxaspiro[4.5]decan-1-ones rsc.org | Lewis acid-catalyzed, good yields, excellent selectivity. rsc.org |
Derivatization Strategies for Exploration of Novel Chemical Space
The this compound scaffold offers several sites for derivatization, allowing for the exploration of novel chemical space. The secondary amine of the lactam is a key functional handle that can be readily alkylated, acylated, or used in transition metal-catalyzed coupling reactions to introduce a wide variety of substituents. This allows for the systematic modification of the scaffold to probe interactions with biological targets.
Furthermore, the ketone functionality of the lactam can be targeted for reactions such as reduction, olefination, or the addition of organometallic reagents. The methoxy group at the 6-position could potentially be demethylated to reveal a hydroxyl group, which could then be further functionalized. The cyclopentane (B165970) ring also presents opportunities for derivatization, although this would likely require more elaborate synthetic routes.
The synthesis of various 1-oxa-8-azaspiro[4.5]decane derivatives with modifications at different positions of the spirocyclic core illustrates the potential for creating a diverse range of analogs from a common scaffold. nih.govnih.gov These derivatization strategies are crucial for optimizing the biological activity and physicochemical properties of compounds based on the this compound core.
| Derivatization Site | Potential Reactions | Introduced Functionality/Properties |
| Lactam Nitrogen | Alkylation, Acylation, Buchwald-Hartwig amination | Diverse substituents for SAR studies, modulation of polarity and solubility. |
| Lactam Carbonyl | Reduction, Grignard addition, Wittig reaction | Introduction of hydroxyl, alkyl, or alkenyl groups; alteration of core structure. |
| Methoxy Group | Demethylation followed by etherification or esterification | Introduction of new functional groups for further modification or to act as hydrogen bond donors/acceptors. |
| Cyclopentane Ring | Functionalization via adjacent groups (if present) | Introduction of additional diversity points, though more synthetically challenging. |
Future Research Trajectories and Interdisciplinary Outlook for 6 Methoxy 8 Azaspiro 4.5 Decan 7 One
Development of Green Chemistry Approaches for Sustainable Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve efficiency. Future synthesis of 6-Methoxy-8-azaspiro[4.5]decan-7-one and its analogues should prioritize sustainability by exploring biocatalysis, alternative solvents, and energy-efficient reaction conditions.
Detailed research into enzymatic methods presents a particularly promising avenue. For instance, the use of engineered enzymes, such as carbene transferases, has been demonstrated for the stereodivergent synthesis of other azaspiro compounds. nih.gov This approach offers the potential for creating specific stereoisomers of the target molecule under mild, aqueous conditions, potentially on a gram scale and without the need for organic co-solvents. nih.govmdpi.com Furthermore, exploring solvent-free reaction conditions, such as mechanochemical grinding, or replacing hazardous solvents with greener alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental footprint of the synthesis process. researchgate.net
| Strategy | Description | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Biocatalysis | Use of isolated enzymes or whole-cell systems to catalyze specific reactions. | High stereoselectivity, mild reaction conditions (aqueous media, room temperature), reduced waste. | nih.govmdpi.com |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with benign alternatives like water, supercritical CO2, or bio-derived solvents. | Reduced toxicity, improved safety profile, and easier solvent recycling. | researchgate.net |
| Mechanochemistry | Using mechanical force (e.g., grinding) to induce chemical reactions, often in the absence of a solvent. | Elimination of bulk solvents, reduced reaction times, and potentially novel reactivity. | researchgate.net |
| Photocatalysis | Using visible light to drive chemical transformations, often with a photocatalyst. | Energy efficiency, high atom economy, and access to unique reaction pathways under mild conditions. | researchgate.net |
Integration with Automated Synthesis and High-Throughput Experimentation
The acceleration of the drug discovery process relies heavily on automation and high-throughput methodologies. Current time information in Le Flore County, US. Applying these technologies to the this compound scaffold could enable the rapid generation and screening of large libraries of analogues, facilitating the efficient exploration of its chemical space. Current time information in Le Flore County, US.nih.gov
Automated synthesis platforms, which integrate robotic liquid handling with reaction and purification modules, can perform numerous reactions in parallel. nih.gov This allows for the systematic modification of the spirocyclic core to probe structure-activity relationships (SAR). Technologies like flow chemistry, where reagents are pumped through a network of tubes and reactors, can enable the safe and reproducible synthesis of intermediates and final compounds, including the potential for generating unstable reagents in situ for immediate use. Current time information in Le Flore County, US. Coupling these synthesis platforms directly with high-throughput screening (HTS) techniques, such as mass spectrometry-based assays, allows for the near-instantaneous biological evaluation of newly synthesized compounds. nih.govnih.gov This "design-make-test-analyze" cycle can be significantly shortened, from weeks or months to mere days or hours. Current time information in Le Flore County, US.
| Technology | Description | Application to this compound | Reference |
|---|---|---|---|
| Automated Synthesis Platforms | Robotic systems that perform chemical reactions, work-up, and purification in a parallel format. | Rapid generation of a library of derivatives with diverse substitutions on the spirocyclic core. | nih.govrsc.org |
| Flow Chemistry | Continuous synthesis in a reactor system, allowing precise control over reaction parameters. | Improved safety, scalability, and reproducibility of the synthesis; enables use of unstable intermediates. | Current time information in Le Flore County, US. |
| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for a specific biological activity. | Efficiently identify "hit" compounds from the synthesized library for further optimization. | Current time information in Le Flore County, US.nih.gov |
| Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | An ambient ionization technique for rapid analysis of samples with minimal preparation. | Can be integrated into HTS systems for label-free bioassays and reaction screening at speeds of >1 sample/second. | nih.gov |
Exploration of Unconventional Reactivity Patterns
The rigid framework of this compound provides a unique platform for exploring novel chemical transformations that may not be feasible on more flexible systems. Future research should aim to move beyond traditional synthetic routes and investigate unconventional reactivity to generate highly complex and diverse molecular architectures.
A key area of exploration is late-stage C–H functionalization. This strategy involves the selective activation and modification of carbon-hydrogen bonds on the existing spirocyclic scaffold, allowing for the direct installation of new functional groups without lengthy de novo synthesis. growingscience.com Such methods could be used to introduce substituents at previously inaccessible positions on the cyclohexane (B81311) or pyrrolidinone rings. Another avenue involves dearomatization reactions, which could be used to construct the spirocyclic core from planar aromatic precursors. nih.gov Furthermore, investigating cascade reactions, where multiple bond-forming events occur in a single step, could provide a highly efficient route to complex, polycyclic structures derived from the initial spiro-lactam core. nih.gov These advanced synthetic strategies would greatly expand the structural diversity of accessible analogues.
Advanced Computational Design of Analogues with Tailored Chemical Properties
In silico methods are indispensable tools in modern medicinal chemistry for the rational design of new molecules with desired properties. diva-portal.org Applying advanced computational techniques to this compound can guide synthetic efforts, prioritize target molecules, and deepen the understanding of its SAR.
Molecular docking studies can be employed to predict how analogues of the compound might bind to the active site of a specific biological target, such as an enzyme or receptor. mdpi.comnih.gov This allows for the design of derivatives with optimized interactions, potentially leading to higher potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the structural features of a series of compounds and their biological activity, enabling the prediction of the activity of yet-unsynthesized analogues. mdpi.com Furthermore, computational approaches can be used to design bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This was demonstrated in the design of azaspiro analogues of the antibiotic linezolid, where a morpholine (B109124) ring was successfully replaced with a 2-oxa-6-azaspiro[3.3]heptane moiety. nih.gov Such computational studies can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov
| Technique | Description | Application to this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Guide the design of analogues with improved binding affinity and selectivity for a specific biological target. | mdpi.comnih.gov |
| QSAR Modeling | Relates the quantitative chemical structure of a compound to its biological activity. | Predict the potency of new analogues before synthesis, helping to prioritize synthetic targets. | mdpi.com |
| Conformational Analysis | Studies the different 3D arrangements of atoms in a molecule and their relative energies. | Understand the preferred shape of the scaffold and how modifications affect its pharmacophoric features. | nih.gov |
| Bioisostere Design | Identifies functional groups that can be interchanged to improve potency or pharmacokinetic properties. | Systematically modify the scaffold to enhance drug-like properties while maintaining biological activity. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methoxy-8-azaspiro[4.5]decan-7-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via spirocyclization reactions involving ketones and amines. For example, analogous spiro compounds (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) were prepared by reacting 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazole derivatives under reflux in ethanol, followed by purification via column chromatography . Key parameters include pH control, temperature (70–90°C), and stoichiometric ratios of reactants. Optimization can be guided by monitoring reaction progress via TLC and adjusting solvent polarity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing its structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the spirocyclic scaffold and methoxy group placement. For example, -NMR (600 MHz, CDCl) of similar spiro compounds shows distinct peaks for the azaspiro ring protons (δ 1.5–3.0 ppm) and methoxy groups (δ 3.2–3.5 ppm) .
- X-ray crystallography : Programs like SHELXL/SHELXS are essential for resolving conformational ambiguities. SHELX-based refinement is robust for small molecules, even with twinned or high-resolution data .
Q. How can ring puckering and conformational dynamics be analyzed in this spiro compound?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify non-planar distortions in the azaspiro ring. For six-membered rings, amplitude (Q) and phase angles (θ, φ) derived from atomic coordinates can distinguish chair, boat, or twist-boat conformers . Computational tools (e.g., Gaussian) can supplement experimental data from crystallography .
Advanced Research Questions
Q. How should researchers address contradictions between computational predictions and experimental structural data?
- Methodological Answer : Discrepancies often arise from force field limitations in modeling hydrogen bonding or steric strain. For example, Etter’s graph-set analysis can resolve hydrogen-bonding patterns in crystals, while SHELXL refinement with TWIN/BASF commands can correct for twinning artifacts in diffraction data . Cross-validate results using DFT calculations (e.g., B3LYP/6-31G**) and Hirshfeld surface analysis .
Q. What strategies enable functionalization of the spiro core for bioactivity studies?
- Methodological Answer : Introduce pharmacophores at the 6-methoxy or 8-aza positions. For example:
- Aminoalkylation : React the azaspiro nitrogen with alkyl halides to enhance CNS penetration.
- Benzothiazole conjugation : Analogous compounds showed cytotoxic activity (IC = 20 µM in MCF-7 cells) when functionalized with benzothiazole groups .
Q. What computational approaches predict intermolecular interactions in crystals or solutions?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the spiro core’s rigidity and methoxy group’s H-bonding potential.
- MD simulations : Analyze solvent interactions (e.g., water/ethanol) with GROMACS, using OPLS-AA force fields to model hydrogen-bonding networks .
Q. How can structure-activity relationships (SAR) be explored using structural analogs?
- Methodological Answer : Compare analogs like 1,4-Dioxaspiro[4.5]decan-7-one (PubChem CID 287697) or 8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol. Key variables include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
